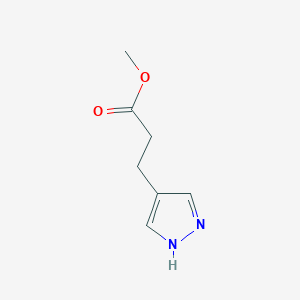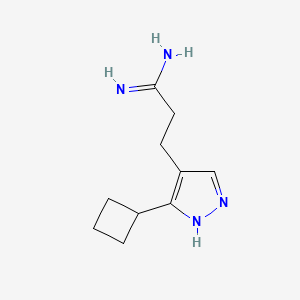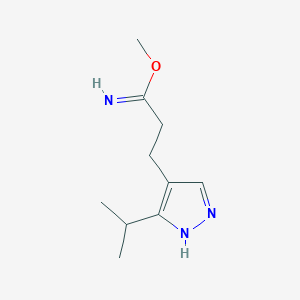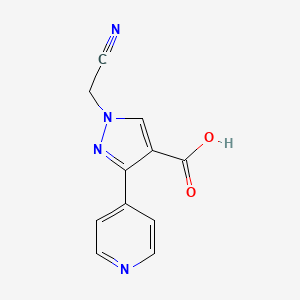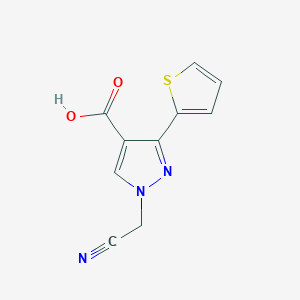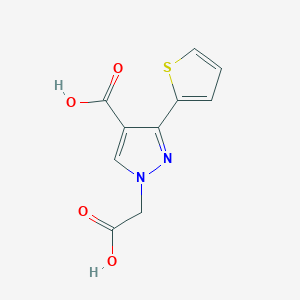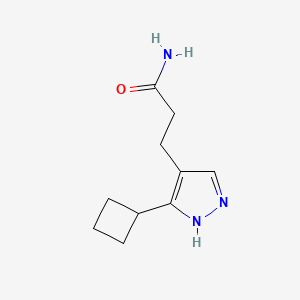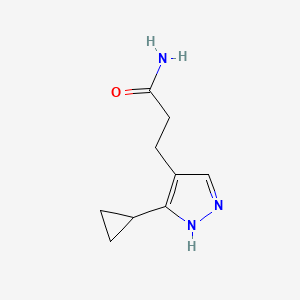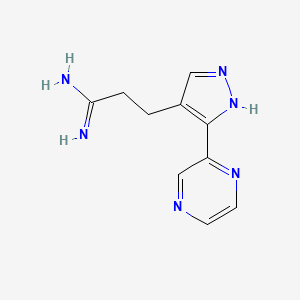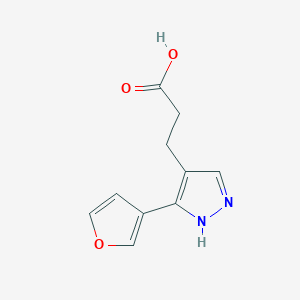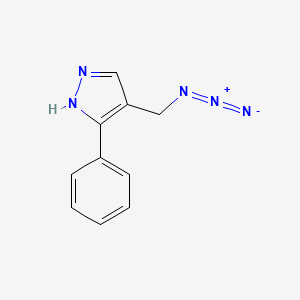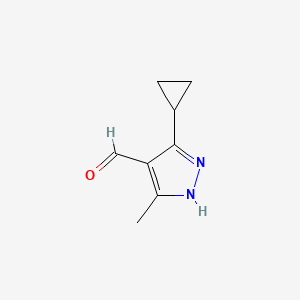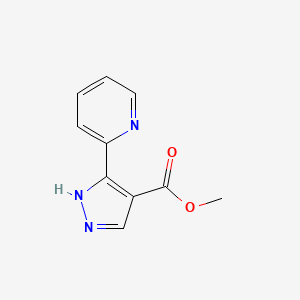![molecular formula C13H22N4 B1482456 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2098014-18-5](/img/structure/B1482456.png)
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and an ethanamine moiety. These features make it an interesting subject for scientific study, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine involves several steps. A common synthetic route includes the cyclization of a suitable precursor to form the pyrazolopyrazine core, followed by the introduction of the cyclopentyl and ethanamine groups through a series of nucleophilic substitution reactions. Key reagents might include hydrazine derivatives, cyclopentanone, and amine sources, with catalysts and solvents selected to optimize yield and purity. Typical conditions could involve temperatures ranging from room temperature to moderately elevated temperatures, with reaction times spanning several hours.
Industrial Production Methods
In an industrial context, the production of this compound would scale up these laboratory methods. Processes are optimized for cost-efficiency and safety, incorporating continuous flow chemistry techniques, advanced catalysts, and automation to ensure consistency and high throughput. Safety measures are critical, particularly in handling reactive intermediates and controlling exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can modify the hydrogenation state of the pyrazolopyrazine core.
Substitution: Nucleophilic or electrophilic substitution can be used to introduce new substituents or modify existing ones on the cyclopentyl or ethanamine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is utilized in studies exploring new synthetic methodologies and reaction mechanisms. Its unique structure makes it an ideal candidate for investigating novel catalytic processes and exploring the reactivity of pyrazolopyrazines.
Biology
In biological research, this compound has potential applications as a pharmacological probe. Its ability to interact with specific enzymes or receptors could provide insights into biological pathways and mechanisms of disease, particularly those involving neurotransmission or cell signaling.
Medicine
In medicine, the compound's pharmacological profile is of interest. It could serve as a lead compound for the development of new therapeutic agents, particularly in areas such as neurology or oncology, where its interactions with biological targets might offer therapeutic benefits.
Industry
In an industrial context, this compound might be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to changes in cellular activity. The exact mechanism may vary depending on the target, but it typically involves binding to the active site of the target molecule, inhibiting or activating its function.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanol: Similar structure with an ethanol group instead of ethanamine.
2-(cyclopentylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine: Similar pyrazolopyrazine core with a cyclopentylmethyl group.
2-(2-cyclohexyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine: Similar structure with a cyclohexyl group instead of cyclopentyl.
Uniqueness
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine stands out due to the specific arrangement of its functional groups, which can result in unique biological activities and chemical reactivities not observed in its analogs. This uniqueness makes it a valuable subject for further research and development.
Conclusion
This compound is a compound with a wealth of scientific interest, from its complex synthetic routes to its diverse applications in research and industry. Its unique structure offers numerous possibilities for chemical transformations and biological interactions, making it a valuable compound in the toolkit of modern science.
Properties
IUPAC Name |
2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINBGSSSVIQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3CCN(CC3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


